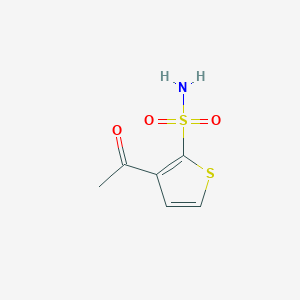![molecular formula C17H12N2O5 B187940 (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 904-42-7](/img/structure/B187940.png)
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
作用機序
The mechanism of action of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to bind to the active site of bacterial transpeptidase, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall, leading to cell death. In cancer cells, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to induce cell cycle arrest and apoptosis by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins.
生化学的および生理学的効果
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer activities, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess anti-inflammatory and antioxidant properties. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has shown potent activity against a wide range of bacterial strains and cancer cell lines. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. One area of interest is the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and toxicity profile of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in vivo. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potential as a lead compound for the development of novel antimicrobial and anticancer agents, so further studies in this area are warranted. Finally, the anti-inflammatory and antioxidant properties of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one suggest that it may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases, so further studies in this area are also warranted.
Conclusion:
In conclusion, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potent activity against a wide range of bacterial strains and cancer cell lines, and it possesses anti-inflammatory and antioxidant properties. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments, and its pharmacokinetics and toxicity profile are not well understood. Future studies in the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives, pharmacokinetics, and toxicity profile, and its potential applications in the treatment of various diseases are warranted.
合成法
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxy-3-nitrobenzaldehyde and phenylacetic acid with urea in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using recrystallization to obtain pure (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one.
科学的研究の応用
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is in the field of medicinal chemistry. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer.
特性
CAS番号 |
904-42-7 |
|---|---|
製品名 |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC名 |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9- |
InChIキー |
MVUBWJHIBMVYMD-LCYFTJDESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



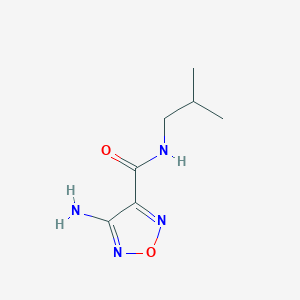
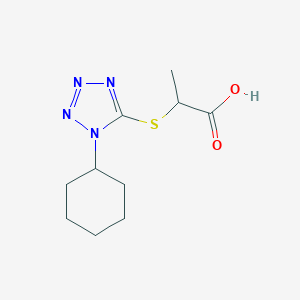

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
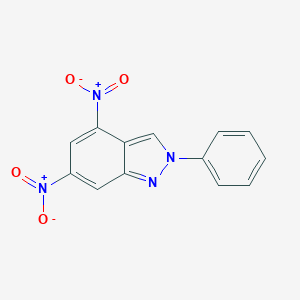

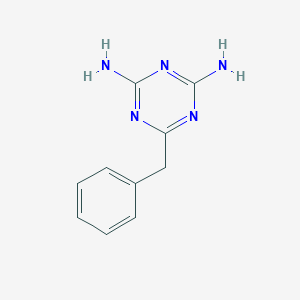
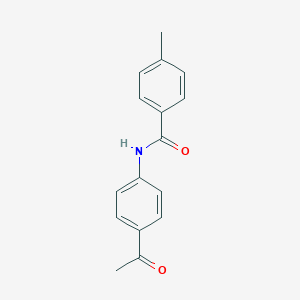
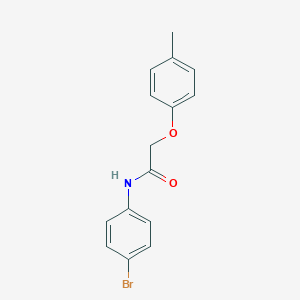
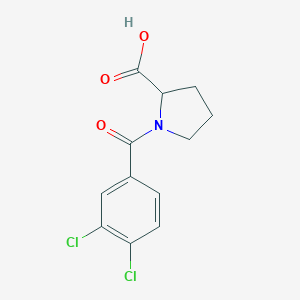
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
